BTA-9881 was developed by Biota Holdings Limited in collaboration with AstraZeneca. It is classified as an antiviral agent specifically targeting viral fusion processes. The compound's structure allows it to interact effectively with the F protein of the respiratory syncytial virus, making it a promising candidate for treating infections caused by this virus.
The synthesis of BTA-9881 involves several steps typical for creating complex organic molecules. Although specific synthetic routes are not detailed in the available literature, it generally includes:
The development process emphasizes optimizing yield and purity while maintaining biological activity.
BTA-9881 has a complex molecular structure characterized by its imidazoisoindolone framework. The specific arrangement of atoms allows for interactions with the F protein of the respiratory syncytial virus, which are critical for its function as a fusion inhibitor.
Key structural data includes:
BTA-9881 primarily acts through non-covalent interactions, specifically binding to the F protein of the respiratory syncytial virus. The key reactions include:
This mechanism is crucial as it directly interferes with the virus's ability to infect host cells.
The mechanism of action for BTA-9881 involves several steps:
Data from studies indicate that BTA-9881 has an effective concentration (EC50) in the micromolar range (approximately 3,200 nM), demonstrating its potency relative to other inhibitors in development.
BTA-9881 exhibits several notable physical and chemical properties:
These properties are essential for determining formulation strategies for oral administration.
BTA-9881 is primarily being investigated for its potential use as an antiviral agent against respiratory syncytial virus infections. Its applications include:
Respiratory Syncytial Virus (RSV) represents a significant global health challenge as the most common cause of acute lower respiratory tract infections (LRTIs) in infants and young children worldwide. The virus is responsible for an estimated 33 million annual episodes of airway infection in children under five years of age, resulting in approximately 3.2 million hospital admissions and over 160,000 in-hospital deaths each year [5] [10]. Beyond pediatric populations, RSV poses a substantial disease burden in elderly individuals and immunocompromised patients, where infection frequently leads to severe complications including pneumonia and bronchiolitis [1] [7]. The economic impact is profound, with healthcare systems bearing significant costs for hospitalization and supportive care. Despite decades of research, therapeutic options remain extremely limited, creating an urgent need for effective antiviral interventions [5] [10].
Table 1: Global RSV Disease Burden in High-Risk Populations
Population | Annual Infection Estimate | Hospitalizations | Mortality | Primary Clinical Manifestations |
---|---|---|---|---|
Infants/Young Children | 33 million | 3.2 million | 60,000-160,000 | Bronchiolitis, Pneumonia |
Elderly Adults | Significant | 177,000 (US) | 14,000 (US) | Pneumonia, COPD exacerbation |
Immunocompromised | High risk | Not quantified | Significant | Severe LRTI, Pneumonia |
The RSV fusion (F) glycoprotein is a class I viral fusion protein that plays an indispensable role in the viral lifecycle. This highly conserved trimeric surface protein exists in two primary conformational states: a metastable prefusion form and a highly stable postfusion conformation [2] [3]. During viral entry, the F protein undergoes dramatic structural rearrangement that facilitates fusion between the viral envelope and host cell membrane. This process begins with the attachment of the viral G glycoprotein to host cell receptors such as heparan sulfate, followed by F protein activation [1] [2]. The critical structural transformation involves the exposure of the fusion peptide (residues 137-146), which inserts into the target cell membrane, followed by the formation of a characteristic six-helix bundle structure through association between heptad repeat regions (HRA and HRB) [1] [3]. The central cavity within the prefusion trimer, particularly a three-fold symmetric pocket, serves as a crucial site for inhibitor binding, making it an attractive target for therapeutic intervention [3] [10].
The F glycoprotein presents a compelling target for antiviral development due to several key biological and structural features. First, it is essential for viral infectivity and mediates both virus-cell and cell-cell fusion, the latter leading to characteristic syncytium formation and viral spread [2] [3]. Second, the F protein exhibits high conservation across RSV subtypes (A and B), increasing the likelihood that inhibitors will demonstrate broad-spectrum activity [10]. Third, the structural vulnerability of the prefusion conformation, particularly the central cavity, provides a defined binding site for small molecules [3]. Importantly, this protein is accessible to therapeutics at the extracellular stage of infection, unlike intracellular viral components [2]. Clinical validation for targeting F protein comes from palivizumab, a monoclonal antibody that reduces RSV hospitalizations in high-risk infants by approximately 55% [10]. However, the limitations of antibody-based approaches—including high production costs, requirement for intramuscular administration, and potential for resistance development—highlight the need for small-molecule alternatives that can block F protein-mediated fusion [5] [10].
BTA-9881 (developmental codes: MEDI-564, AZD-9639) represents a novel chemical class of small-molecule fusion inhibitors specifically designed to target the RSV F glycoprotein [6] [9]. Chemically characterized as an imidazoisoindolone derivative (molecular formula: C₂₁H₁₅ClN₄O₂; CAS registry: 1646857-24-0), BTA-9881 belongs to the broader category of viral entry inhibitors that act extracellularly to prevent the initial stages of infection [4] [9]. This compound exhibits nanomolar potency against diverse RSV strains, with demonstrated activity against both RSV A and B subtypes [9]. Its mechanism centers on specific binding to the prefusion conformation of the F protein, thereby preventing the structural rearrangements necessary for membrane fusion and viral entry [4]. Preclinical studies have confirmed its oral bioavailability, distinguishing it from peptide-based fusion inhibitors and antibody therapies that require injection [9]. BTA-9881 reached Phase 2 clinical development for RSV infection treatment before its development status was listed as discontinued, though specific reasons for discontinuation remain undisclosed in the available literature [6].
Table 2: Profile of RSV Fusion Protein Inhibitors in Development
Compound | Chemical Class | EC₅₀ (RSV-A) | EC₅₀ (RSV-B) | Development Status |
---|---|---|---|---|
BTA-9881 | Imidazoisoindolone | 48 nM (A2 strain) | 160 nM (B1 strain) | Discontinued (Phase 2) |
Presatovir (GS-5806) | Benzodiazepine | 0.43 nM | 0.49 nM | Discontinued (Phase 3) |
BMS-433771 | Benzimidazole | 1.6 nM | 10 nM | Preclinical |
TMC-353121 | Benzodiazepine | 0.13 nM | 0.9 nM | Preclinical |
Lonafarnib* | Tricyclic carboxamide | 10-118 nM | 10-118 nM | Repurposing candidate |
Note: Lonafarnib included for comparison as recently identified F protein inhibitor through drug repurposing screening [10]
Table 3: BTA-9881 Antiviral Profile Against RSV Strains
RSV Strain | Subtype | EC₅₀ Value | Assay System | Reference |
---|---|---|---|---|
A2 | A | 48 nM | CPE reduction in HEp-2 cells | [9] |
Long | A | 59 nM | CPE reduction in HEp-2 cells | [9] |
B1 | B | 160 nM | CPE reduction in HEp-2 cells | [9] |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7